N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity CNS MPO Drug-likeness

Kinase and CNS screening campaigns frequently suffer from compounds with poor brain penetration. This pyrazolo[3,4-d]pyrimidine derivative directly addresses that gap. • XLogP3 4.3, TPSA 37.3 Ų, zero HBD - satisfies dual CNS drug-likeness filters. • Structurally unique N-butyl-N-methyl C4-substitution, absent from anilino/piperazinyl analogs, enabling selectivity mapping. • Suited as a permeability-optimized standard for in silico ADME model validation. Available for immediate dispatch with full analytical documentation.

Molecular Formula C18H23N5
Molecular Weight 309.417
CAS No. 955305-94-9
Cat. No. B2984346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS955305-94-9
Molecular FormulaC18H23N5
Molecular Weight309.417
Structural Identifiers
SMILESCCCCN(C)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)C)C
InChIInChI=1S/C18H23N5/c1-5-6-9-22(4)17-15-11-21-23(18(15)20-12-19-17)16-10-13(2)7-8-14(16)3/h7-8,10-12H,5-6,9H2,1-4H3
InChIKeyAIBUEHIMTKNYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Physicochemical Reference


N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955305-94-9) is a fully synthetic, achiral pyrazolo[3,4-d]pyrimidine derivative offered as a research-grade screening compound (ChemDiv Catalog ID K405-4346) . It possesses a molecular formula of C18H23N5 and a molecular weight of 309.4 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 4.3, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of approximately 37.3 Ų, and five rotatable bonds, defining a moderately lipophilic, low-TPSA chemical space consistent with CNS drug-likeness filters [2][1]. The compound belongs to the broader 4-amino-substituted pyrazolo[3,4-d]pyrimidine family, a scaffold established across multiple therapeutic target classes including EGFR, Src/Abl, CDK, PDE, and JAK kinases [2].

Workflow Fit

CNS drug-like physicochemical space

Lipophilicity-TPSA compliance review
Selection Context

Zero HBD supports permeability screening

Passive permeability assay context
Procurement Context

Unique C4-disubstitution scaffold pattern

Structurally distinct from cyclic-amine analogs

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Class Substitution Risks


Within the pyrazolo[3,4-d]pyrimidine chemotype, minor modifications at the N1-aryl and C4-amino positions are known to profoundly alter kinase selectivity profiles [1]. For instance, 4-(phenylamino)pyrazolo[3,4-d]pyrimidines exhibit low nanomolar EGFR inhibition (IC50 < 10 nM), while C4-amino alkyl substitution can shift activity toward PDE2, CYP3A4, or JAK2 [2][3]. The N-butyl-N-methyl substitution pattern on the target compound is structurally distinct from the piperazinyl, azepanyl, or simple anilino substituents found in closest catalog analogs, creating a unique pharmacophoric signature that cannot be assumed equipotent or equiprofile to any comparator without direct assay data. Therefore, generic substitution within this scaffold class—absent matched-pair head-to-head data—carries a material risk of selecting a compound with divergent target engagement, selectivity, and pharmacokinetic behavior for screening campaigns.

N1-aryl modifications may shift kinase selectivity

Minor changes at the N1-aryl position are reported to redirect target engagement across EGFR, PDE, and JAK families within this scaffold class.

C4-amino substitution pattern may alter target profile

N-butyl-N-methyl disubstitution differs from piperazinyl and azepanyl analogs; equipotency or equiprofile cannot be assumed without head-to-head assay data.

Class-level inference; matched-pair data absent

Substitution risk assessments rely on scaffold-class knowledge. Direct comparative assay data for this specific compound are not available.

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation


Lipophilicity Differentiation Against Analogs

The target compound's computed XLogP3-AA of 4.3 [1] falls within the optimal CNS drug-like range (3.0–5.0) and is measurably distinct from closely related catalog analogs. Specifically, the 4-(azepan-1-yl) analog (CAS not available; evita) exhibits a higher computed logP (~5.2) due to the seven-membered ring, while the 4-(4-ethylpiperazin-1-yl) analog (ChemDiv) has a lower logP (~2.8) owing to the basic piperazine nitrogen . The N-butyl-N-methyl amino substituent of the target compound provides a unique balance of lipophilicity not achievable with cyclic amine substituents, potentially conferring differential membrane permeability and CNS penetration in screening assays.

Lipophilicity Profile
Class-level
XLogP3-AA = 4.3
Supports CNS permeability screening context
Computed value; experimental logP pending. Distinct from azepanyl (~5.2) and piperazinyl (~2.8) analogs.
Lipophilicity CNS MPO Drug-likeness Permeability

TPSA Differentiation for BBB Penetration

The target compound has a computed TPSA of 37.3 Ų , which is significantly lower than that of the 4-(4-ethylpiperazin-1-yl) analog (TPSA ~42 Ų) and the 4-(azepan-1-yl) analog (TPSA ~33 Ų) . A TPSA below 60–70 Ų is a widely accepted threshold for blood-brain barrier (BBB) penetration, and values below 40 Ų are associated with high CNS penetration probability [1]. The target compound's TPSA of 37.3 Ų positions it in the high-CNS-penetration zone, whereas the piperazinyl analog (TPSA >40 Ų) begins to approach the marginal zone, representing a meaningful differentiation for neuroscience screening campaigns.

TPSA Profile
Class-level
37.3 Ų
Supports BBB penetration probability review
Below 40 Ų threshold for high CNS penetration. Piperazinyl analog ~42 Ų approaches marginal zone.
TPSA BBB penetration CNS drug design Physicochemical screening

Molecular Flexibility Differentiation

The target compound contains five rotatable bonds [1], compared to six for the 4-(azepan-1-yl) analog and four for the 4-(4-ethylpiperazin-1-yl) analog . The rotatable bond count directly influences ligand conformational entropy and, by extension, binding free energy penalties. Within lead-like chemical space, the optimal rotatable bond count for balancing flexibility and binding affinity is typically ≤ 6. The target compound's five rotatable bonds place it in the mid-range, offering a distinct flexibility profile versus structurally similar C4-substituted congeners, which may translate to differential binding kinetics in target engagement assays.

Flexibility Profile
Class-level
5 rotatable bonds
Mid-range ligand flexibility context
May influence binding kinetics review. Differentiated from azepanyl (6) and piperazinyl (4) analogs.
Molecular flexibility Ligand efficiency Conformational entropy Screening library design

Hydrogen Bond Donor Differentiation

The target compound has zero hydrogen bond donors (HBD = 0) [1], distinguishing it from the minority of pyrazolo[3,4-d]pyrimidine derivatives that retain a free NH (HBD = 1), including certain 4-(phenylamino) EGFR inhibitor series [2]. According to Lipinski's Rule of Five, HBD ≤ 5 is permissible; however, empirical analyses demonstrate that HBD = 0 compounds have a statistically higher probability of achieving oral bioavailability and passive membrane permeability compared to HBD = 1 analogs within the same scaffold class [3]. This zero-HBD profile may confer a meaningful advantage in permeability-limited assay systems.

HBD Profile
Class-level
0 hydrogen bond donors
Supports permeability assay interpretation
Eliminates HBD vs. 4-anilino series (HBD=1). May benefit oral bioavailability screening context.
Hydrogen bond donors Oral bioavailability Lipinski's Rule of Five Permeability

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Optimal Application Scenarios


CNS HTS Library Design

With an XLogP3-AA of 4.3 [1] and a TPSA of 37.3 Ų , the compound satisfies both major CNS drug-likeness filters (logP 3–5 and TPSA <60–70 Ų). For neuroscience screening campaigns targeting GPCRs, ion channels, or kinases within the CNS, this compound provides an optimal physicochemical starting point that differentiates it from analogs with suboptimal lipophilicity or TPSA values.

Oral Bioavailability Lead Identification

The compound's zero hydrogen bond donor count [2] exceeds the minimal requirement of Lipinski's Rule of Five, but more importantly, aligns with empirical observations that HBD = 0 compounds possess superior passive permeability. Medicinal chemistry teams pursuing orally bioavailable kinase or phosphodiesterase inhibitors can select this compound as a permeability-optimized scaffold representative within the pyrazolo[3,4-d]pyrimidine class.

Diverse C4-Amino Kinase Selectivity Profiling

The N-butyl-N-methyl disubstitution pattern at the C4 position is structurally unique among commercially available 1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine screening compounds . For selectivity profiling panels aiming to map the kinase inhibition landscape across different C4-amino substituents, this compound fills a substitution space that is not covered by piperazinyl, azepanyl, or primary anilino analogs, thereby reducing redundancy in compound acquisition.

Computational ADME Model Validation

The compound's well-defined, computed physicochemical properties—XLogP3-AA (4.3), TPSA (37.3 Ų), HBD (0), rotatable bonds (5) [1][2]—make it suitable as a calibration or validation standard in in silico ADME prediction models, particularly for CNS permeability and oral absorption classifiers, where measured experimental data can be benchmarked against these computed values.

Application
Selection Property
Validation Focus
CNS HTS library design
Lipophilicity-TPSA compliance profile
CNS drug-likeness filter validation
Oral bioavailability lead identification
Zero-HBD molecular profile
Passive permeability assay review
Diverse C4-amino kinase selectivity profiling
C4-amino disubstitution pattern
Kinase selectivity panel mapping
Computational ADME model validation
Computed descriptor benchmark set
In silico CNS model benchmarking
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